REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[Cl:9].N[C:13]([CH3:17])=[CH:14][C:15]#[N:16]>>[NH2:16][C:15]1[N:10]([C:5]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:3]([Cl:2])[CH:4]=2)[N:11]=[C:13]([CH3:17])[CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)NN
|
Name
|
|
Quantity
|
18.31 g
|
Type
|
reactant
|
Smiles
|
NC(=CC#N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 18.7 g
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NN1C1=CC(=C(C=C1)Cl)Cl)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |